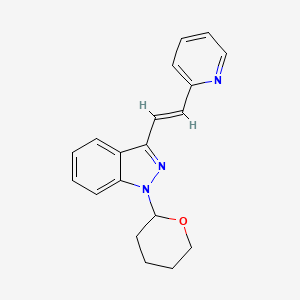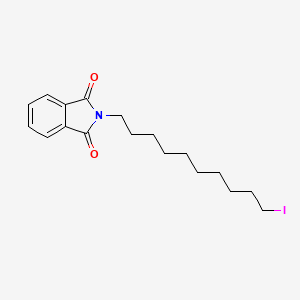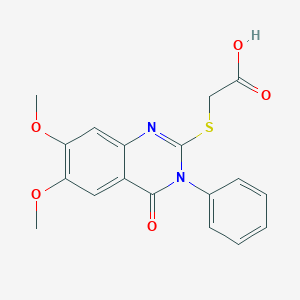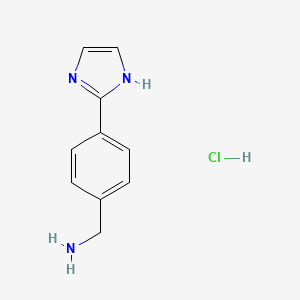
Axitinib Tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axitinib Tetrahydropyran is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma, where it prevents angiogenesis, cellular adhesion, and induces apoptosis of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Tetrahydropyran involves multiple steps, including the preparation of the tetrahydropyran ring and its subsequent attachment to the axitinib core structure. The synthetic route typically involves:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Attachment to Axitinib Core: The tetrahydropyran ring is then attached to the axitinib core through a series of coupling reactions, often involving reagents like palladium catalysts and phosphine ligands
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Axitinib Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydropyran ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
Axitinib Tetrahydropyran has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of structural modifications on VEGFR inhibition.
Biology: Investigated for its role in inhibiting angiogenesis and its potential use in treating other types of cancer.
Medicine: Primarily used in the treatment of advanced renal cell carcinoma, with ongoing research into its efficacy in other cancers.
Industry: Utilized in the development of new pharmaceuticals targeting angiogenesis .
Wirkmechanismus
Axitinib Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways responsible for angiogenesis, thereby preventing tumor growth and metastasis. The compound also induces apoptosis in cancer cells by disrupting cellular adhesion and vascular permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorolanib: Another VEGFR inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis
Uniqueness
Axitinib Tetrahydropyran is unique due to its high selectivity and potency in inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. It exhibits a higher potency compared to first-generation VEGFR inhibitors and has shown effectiveness in cases where other treatments have failed .
Eigenschaften
Molekularformel |
C19H19N3O |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole |
InChI |
InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+ |
InChI-Schlüssel |
XSZITJAOGFGRJU-VAWYXSNFSA-N |
Isomerische SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4 |
Kanonische SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)

![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)


![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425562.png)



![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13425581.png)


![1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13425601.png)

